molecular formula C14H12ClNO B184476 N-(4-chlorophenyl)-2-phenylacetamide CAS No. 2990-06-9

N-(4-chlorophenyl)-2-phenylacetamide

Cat. No. B184476
CAS RN: 2990-06-9
M. Wt: 245.7 g/mol
InChI Key: WYJLJXRDWVMLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-phenylacetamide, also known as Chloroacetanilide, is a chemical compound that has been widely used in scientific research for its various properties. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. This compound has been used in the synthesis of various drugs and has been found to have potential therapeutic effects.

Mechanism Of Action

The mechanism of action of N-(4-chlorophenyl)-2-phenylacetamideilide is not well understood. However, it has been found to inhibit the activity of cyclooxygenase enzymes which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. Therefore, N-(4-chlorophenyl)-2-phenylacetamideilide has been found to have anti-inflammatory and analgesic properties.

Biochemical And Physiological Effects

N-(4-chlorophenyl)-2-phenylacetamideilide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase enzymes which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. Therefore, N-(4-chlorophenyl)-2-phenylacetamideilide has been found to have anti-inflammatory and analgesic properties. It has also been found to have photocatalytic properties.

Advantages And Limitations For Lab Experiments

N-(4-chlorophenyl)-2-phenylacetamideilide has various advantages and limitations for lab experiments. It is a relatively inexpensive compound and is readily available. It has been found to have potential therapeutic effects such as anti-inflammatory and analgesic properties. However, it is insoluble in water which makes it difficult to use in aqueous solutions. It is also a potential carcinogen and should be handled with care.

Future Directions

There are various future directions for the use of N-(4-chlorophenyl)-2-phenylacetamideilide in scientific research. It can be used in the synthesis of various drugs and has potential therapeutic effects such as anti-inflammatory and analgesic properties. It can also be used in the synthesis of various dyes and pigments and has photocatalytic properties. Further research is needed to understand the mechanism of action of N-(4-chlorophenyl)-2-phenylacetamideilide and its potential applications in various fields of science.

Synthesis Methods

N-(4-chlorophenyl)-2-phenylacetamideilide can be synthesized through the reaction of 4-chloroaniline with acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction yields N-(4-chlorophenyl)-2-phenylacetamideilide as a product. Other methods of synthesis include the reaction of 4-chloroaniline with acetic anhydride in the presence of a catalyst or the reaction of 4-chloroacetophenone with aniline in the presence of a reducing agent.

Scientific Research Applications

N-(4-chlorophenyl)-2-phenylacetamideilide has been widely used in scientific research for its various properties. It has been used as a starting material in the synthesis of various drugs such as acetaminophen, phenacetin, and propacetamol. It has also been found to have potential therapeutic effects such as anti-inflammatory and analgesic properties. N-(4-chlorophenyl)-2-phenylacetamideilide has been used in the synthesis of various dyes and pigments and has been found to have photocatalytic properties.

properties

CAS RN

2990-06-9

Product Name

N-(4-chlorophenyl)-2-phenylacetamide

Molecular Formula

C14H12ClNO

Molecular Weight

245.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-phenylacetamide

InChI

InChI=1S/C14H12ClNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)

InChI Key

WYJLJXRDWVMLDM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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